molecular formula C9H8F3NO4S B1430753 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 1820615-46-0

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1430753
CAS No.: 1820615-46-0
M. Wt: 283.23 g/mol
InChI Key: GAIJSHXMSSLUTC-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethanesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the introduction of the ethanesulfonyl, nitro, and trifluoromethyl groups onto a benzene ring. One common method involves the nitration of 1-(ethanesulfonyl)-2-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .

Comparison with Similar Compounds

    1-(Ethanesulfonyl)-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(Ethanesulfonyl)-2-(trifluoromethyl)benzene:

Uniqueness: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is unique due to the combination of the ethanesulfonyl, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications .

Biological Activity

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 1820615-46-0, is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C9H8F3NO4S
  • Molecular Weight : 283.22 g/mol
  • Structure : The compound features a trifluoromethyl group, a nitro group, and an ethanesulfonyl moiety, which may contribute to its biological properties.

The exact mechanism of action for this compound is not extensively documented; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance lipophilicity and binding affinity to target sites, potentially modulating various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds with nitro and trifluoromethyl groups have shown promising antiviral properties. For instance, studies have demonstrated that such compounds can inhibit viral polymerases effectively .
  • Anticancer Potential : The presence of sulfonyl and nitro groups in aromatic compounds is often associated with anticancer activity. In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeTarget Organism/Cell LineIC50 Value (µM)Observations
AntiviralHCV NS5B32.2Inhibition >95% in vitro
AnticancerA549 (Lung Cancer)49.85Induced significant cell apoptosis
Enzyme InhibitionBCAT1/2Not specifiedHigh selectivity noted

Detailed Research Findings

  • Antiviral Studies : Research has highlighted the antiviral potential of similar compounds against Hepatitis C Virus (HCV). For example, a related compound demonstrated an IC50 value of 32.2 µM against the NS5B polymerase, indicating substantial antiviral activity .
  • Anticancer Activity : In vitro studies on various cancer cell lines have shown that compounds with similar functional groups can significantly inhibit cell proliferation. One study reported an IC50 value of 49.85 µM for a structurally related compound against A549 lung cancer cells, where it induced apoptosis without causing significant cytotoxicity to normal cells .
  • Enzyme Interaction : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could provide insights into its potential applications in drug design and development .

Properties

IUPAC Name

1-ethylsulfonyl-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIJSHXMSSLUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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